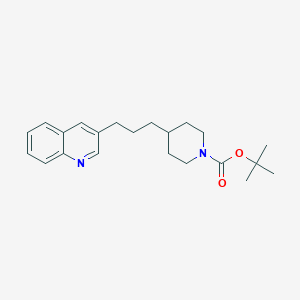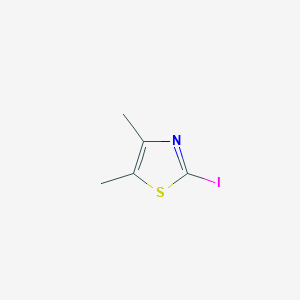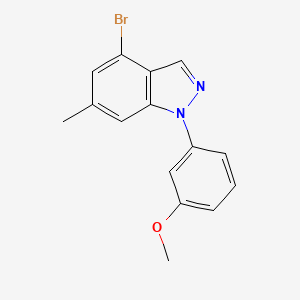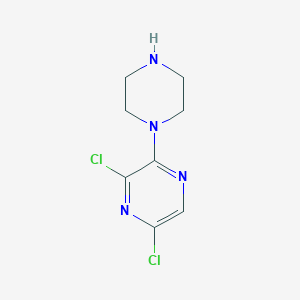
tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate
概述
描述
tert-Butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates It features a piperidine ring substituted with a quinoline moiety via a propyl chain and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with a suitable leaving group on the piperidine ring.
Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, often using a propyl halide.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Piperidine derivatives with various functional groups replacing the tert-butyl ester.
科学研究应用
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine:
Drug Development: Due to its structural features, the compound may be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or infectious diseases.
Industry:
Chemical Manufacturing: It can be used in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential pathway for its biological effects.
相似化合物的比较
- tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the piperidine and tert-butyl ester core, they differ in the substituents attached to the piperidine ring. The presence of the quinoline moiety in tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate distinguishes it from the others.
- Reactivity: The quinoline group introduces unique reactivity patterns, particularly in oxidation and reduction reactions, which are not observed in the other compounds.
- Applications: The unique structure of this compound may confer specific biological activities, making it a valuable compound in drug development compared to its analogs.
属性
分子式 |
C22H30N2O2 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-quinolin-3-ylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O2/c1-22(2,3)26-21(25)24-13-11-17(12-14-24)7-6-8-18-15-19-9-4-5-10-20(19)23-16-18/h4-5,9-10,15-17H,6-8,11-14H2,1-3H3 |
InChI 键 |
YUCGODDSKJYZRV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8459988.png)

![[5-(1H-Imidazol-1-yl)-1-oxo-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B8460003.png)
![4-[3-Hydroxy-3-methyl-1-(naphthalen-1-yl)butyl]benzene-1,3-diol](/img/structure/B8460004.png)







![2-{4-[1-(5-Ethoxy-1,3,4-thiadiazol-2-yl)ethoxy]phenoxy}pyridine](/img/structure/B8460063.png)
